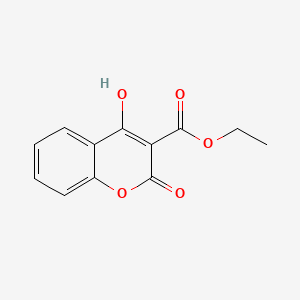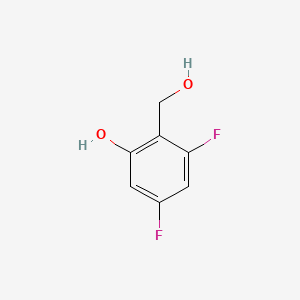
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is a natural product found in Hagenia abyssinica . It is also purified from the herbs of Eucalyptus robusta . The molecular formula of this compound is C14H20O4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 252.31 g/mol . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are as follows :Physical and Chemical Properties Analysis
The compound has a number of computed properties :Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity: Phloroglucinol derivatives from Achyrocline satureioides, including prenylated phloroglucinol α-pyrones and dibenzofurans, exhibit antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and yeast molds (Casero et al., 2015).
Anti-Allergic and Anti-Inflammatory Effects: New phloroglucinol derivatives from Mallotus philippensis have shown potential in inhibiting nitric oxide production, iNOS gene expression, and histamine release, suggesting anti-inflammatory effects (Daikonya et al., 2002).
Antiviral Activity: Acyl-phloroglucinol derivatives from New Zealand Kunzea species have demonstrated antiviral activity, particularly against herpes simplex virus (Bloor, 1992).
Antioxidant Activities: Phloroglucinols isolated from Lysidice rhodostegia have shown significant antioxidant activities, indicating potential therapeutic applications (Wu et al., 2017).
Cytotoxic Activities: Phloroglucinol derivatives from the pericarps of Mallotus japonicus have been identified as cytotoxic against KB and L-5178Y cell lines in culture, and moderately effective in inhibiting the growth of Ehrlich carcinoma in mice (Arisawa et al., 1986).
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)


